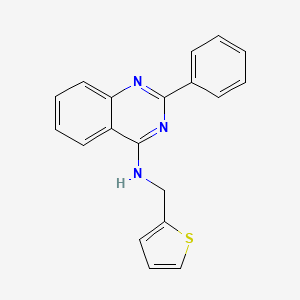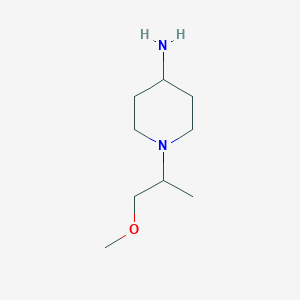
1-(1-Methoxypropan-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxypropan-2-yl)piperidin-4-amine, also known as MPA, is a chemical compound that belongs to the class of piperidine derivatives. MPA has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxypropan-2-yl)piperidin-4-amine has been extensively studied for its potential applications in various research fields. In neuroscience, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been used as a tool to study the role of the dopamine transporter (DAT) in the brain. 1-(1-Methoxypropan-2-yl)piperidin-4-amine acts as a selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-(1-Methoxypropan-2-yl)piperidin-4-amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and behavioral effects. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been used in pharmacology to study the interactions between drugs and transporters, such as DAT and the serotonin transporter (SERT). In medicinal chemistry, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been investigated as a potential lead compound for the development of novel drugs for the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction.
Wirkmechanismus
1-(1-Methoxypropan-2-yl)piperidin-4-amine acts as a selective inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to increased dopamine signaling, which can have a range of effects on behavior and physiology, depending on the dose and route of administration. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been shown to have some affinity for the SERT, although its potency is much lower than its affinity for DAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Methoxypropan-2-yl)piperidin-4-amine are largely dependent on its dose and route of administration. In general, 1-(1-Methoxypropan-2-yl)piperidin-4-amine increases dopamine signaling in the brain, which can lead to a range of effects, including increased locomotor activity, reward-seeking behavior, and stereotypy. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been shown to have some effects on other neurotransmitter systems, including the norepinephrine and serotonin systems, although these effects are much weaker than its effects on dopamine. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been shown to have some cardiovascular effects, including increased heart rate and blood pressure, although these effects are generally mild and transient.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Methoxypropan-2-yl)piperidin-4-amine for lab experiments is its selectivity for DAT, which allows for the specific manipulation of dopamine signaling in the brain. 1-(1-Methoxypropan-2-yl)piperidin-4-amine is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has some limitations, including its relatively low potency and affinity for DAT compared to other DAT inhibitors, such as cocaine and methylphenidate. Additionally, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has some off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methoxypropan-2-yl)piperidin-4-amine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-(1-Methoxypropan-2-yl)piperidin-4-amine. Another area of interest is the investigation of the effects of 1-(1-Methoxypropan-2-yl)piperidin-4-amine on other neurotransmitter systems, particularly the norepinephrine and serotonin systems. Additionally, 1-(1-Methoxypropan-2-yl)piperidin-4-amine could be used as a tool to study the role of DAT in various neurological and psychiatric disorders, including ADHD, drug addiction, and depression. Finally, the development of new methods for the delivery of 1-(1-Methoxypropan-2-yl)piperidin-4-amine, such as transdermal patches or inhalation, could expand its potential applications in research and clinical settings.
Synthesemethoden
1-(1-Methoxypropan-2-yl)piperidin-4-amine can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 1-methoxypropan-2-amine with 4-piperidone under basic conditions, followed by reduction with sodium borohydride. The resulting product is 1-(1-Methoxypropan-2-yl)piperidin-4-amine, which can be purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
1-(1-methoxypropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12-2)11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSJVRCTPJZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






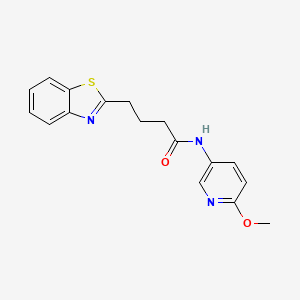
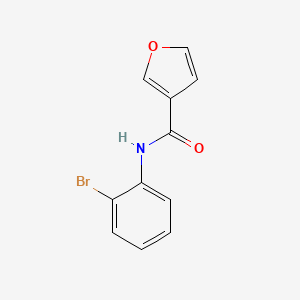
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)

![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
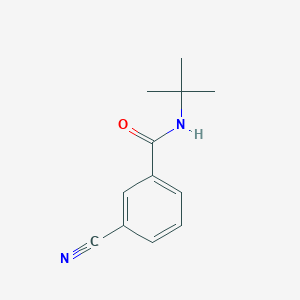
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
